molecular formula C17H12ClFN4O3 B10953078 N-(3-chloro-4-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(3-chloro-4-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10953078
M. Wt: 374.8 g/mol
InChI Key: KXLAKXPOLPSNQE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-fluoro-substituted phenyl ring, a nitro-substituted pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: Introduction of a nitro group to the pyrazole ring.

    Halogenation: Chlorination and fluorination of the phenyl ring.

    Amidation: Formation of the benzamide linkage through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Employed in analytical methods for detecting specific compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison:

  • Structural Differences : The presence of different substituents on the phenyl and pyrazole rings.
  • Reactivity : Variations in reactivity due to different functional groups.
  • Applications : Unique applications based on structural differences, such as specific enzyme inhibition or material properties.

N-(3-chloro-4-fluorophenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H12ClFN4O3

Molecular Weight

374.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C17H12ClFN4O3/c18-15-7-12(5-6-16(15)19)21-17(24)14-4-2-1-3-11(14)9-22-10-13(8-20-22)23(25)26/h1-8,10H,9H2,(H,21,24)

InChI Key

KXLAKXPOLPSNQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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